1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
The compound “1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a bromophenyl group and a chloromethyl group attached to the triazole ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,3-triazoles are typically synthesized using the Huisgen cycloaddition, a type of click chemistry . This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, with a bromophenyl group attached at the 1-position and a chloromethyl group at the 4-position .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromophenyl and chloromethyl groups could potentially increase the compound’s reactivity .Scientific Research Applications
Synthesis and Characterization of Energetic Salts
Research indicates the utility of triazolyl-functionalized compounds in synthesizing energetic salts. For example, triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving triazole derivatives. These compounds exhibit good thermal stability and relatively high density, suggesting their potential application in energetic materials. The compounds were characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Wang et al., 2007).
Biological Activity of Triazole Derivatives
Triazole derivatives, including those related to the specified chemical structure, have been explored for a wide range of biological activities. This includes anti-inflammatory, antiviral, antitumor, and immunostimulating effects. The adaptability of these compounds in various sectors such as agriculture, veterinary medicine, and pharmacy underscores their importance. Synthesis and characterization of new triazole derivatives have led to the discovery of compounds with significant antimicrobial and antifungal effects, which could be leveraged to develop new medications (Safonov & Nevmyvaka, 2020).
Antimicrobial and Antifungal Applications
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds showed significant efficacy against a range of microorganisms, offering valuable insights into novel antimicrobial research. This suggests that triazole derivatives, including those structurally related to “1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole,” could serve as potential leads for developing new antimicrobial and antifungal agents (Zhao et al., 2012).
Catalytic Applications in Organic Synthesis
The triazole scaffold has also found applications in catalysis, contributing to the development of novel synthetic methodologies. For instance, triazole derivatives have been used in the synthesis of energetic materials and as ligands in metal-catalyzed reactions, demonstrating their versatility and utility in enhancing reaction efficiencies and selectivities. This area of research offers potential for the development of new catalytic systems based on triazole chemistry, which could have broad implications for organic synthesis and industrial applications (Meshcheryakov & Shainyan, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(chloromethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSRREWXPFCCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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